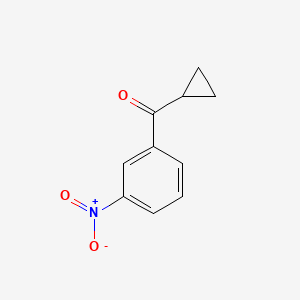

Cyclopropyl(3-nitrophenyl)methanone

Description

Properties

IUPAC Name |

cyclopropyl-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBSPZKRZGRRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305041 | |

| Record name | Cyclopropyl(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5680-51-3 | |

| Record name | 5680-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopropyl(3-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for cyclopropyl(3-nitrophenyl)methanone, a valuable building block in medicinal chemistry and materials science. This document details plausible synthetic strategies, presents detailed experimental protocols for key reactions, and summarizes quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound, with its characteristic cyclopropyl ketone moiety and a meta-substituted nitro group on the aromatic ring, presents a unique combination of structural features. The strained cyclopropyl ring can participate in various chemical transformations, while the nitro group offers a site for further functionalization, such as reduction to an amine. This makes the title compound a versatile intermediate in the synthesis of complex molecular architectures for drug discovery and other applications. This guide explores the most viable synthetic pathways, outlining their respective advantages and challenges.

Synthetic Strategies

Several synthetic strategies can be envisaged for the preparation of this compound. The most prominent routes include the acylation of a cyclopropyl nucleophile with a 3-nitrobenzoyl derivative, the nitration of a precursor ketone, and the cyclopropanation of an unsaturated precursor. A direct Friedel-Crafts acylation of nitrobenzene is generally not feasible due to the strong deactivating nature of the nitro group, which renders the aromatic ring highly unreactive towards electrophilic acylating agents.[1][2]

Route 1: Acylation of a Cyclopropyl Organometallic Reagent with 3-Nitrobenzoyl Chloride

This is arguably the most direct and regioselective approach to synthesizing the target molecule. The strategy involves two main steps: the preparation of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid, and its subsequent reaction with a suitable cyclopropyl organometallic reagent. Organocuprates (Gilman reagents) are particularly well-suited for the second step, as they selectively react with acyl chlorides to yield ketones without the common side reaction of further addition to form a tertiary alcohol, which can be an issue with more reactive organometallics like Grignard reagents.[3][4]

Route 2: Nitration of Cyclopropyl Phenyl Ketone

This two-step route begins with the well-established Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride to produce cyclopropyl phenyl ketone.[5] The subsequent nitration of this ketone, however, presents a significant challenge in regioselectivity. The reaction typically yields a mixture of ortho, meta, and para-nitrated isomers, necessitating careful and often difficult chromatographic separation to isolate the desired meta product.[1][6]

Route 3: Cyclopropanation of (E)-1-(3-nitrophenyl)prop-2-en-1-one

This pathway involves the initial synthesis of an α,β-unsaturated ketone (a chalcone derivative), followed by a cyclopropanation reaction. The precursor, (E)-1-(3-nitrophenyl)prop-2-en-1-one, can be prepared via a base-catalyzed Claisen-Schmidt condensation of 3-nitroacetophenone and formaldehyde. The subsequent cyclopropanation of the enone is commonly achieved using the Corey-Chaykovsky reaction, which employs a sulfur ylide to convert α,β-unsaturated carbonyl compounds into the corresponding cyclopropyl derivatives.[6][7]

Experimental Protocols

Protocol for Route 1: Acylation of a Cyclopropyl Organometallic Reagent

Step 1a: Synthesis of 3-Nitrobenzoyl Chloride

A mixture of 3-nitrobenzoic acid (e.g., 3 g, 18 mmol) and thionyl chloride (25 mL) is stirred at reflux for 6 hours.[8] After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The residue is dried to yield 3-nitrobenzoyl chloride as a yellow solid.[8]

Step 1b: Synthesis of this compound via Organocuprate Reagent

-

Preparation of Lithium Dicyclopropylcuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), copper(I) iodide (e.g., 1.0 equivalent) is suspended in anhydrous diethyl ether or tetrahydrofuran (THF) and cooled to 0 °C. Two equivalents of cyclopropyllithium (prepared separately from cyclopropyl bromide and lithium metal) are added dropwise, and the mixture is stirred to form the Gilman reagent, lithium dicyclopropylcuprate.

-

Acylation: A solution of 3-nitrobenzoyl chloride (e.g., 1.0 equivalent) in anhydrous ether or THF is added dropwise to the freshly prepared Gilman reagent at a low temperature (e.g., -78 °C to 0 °C). The reaction mixture is stirred for a few hours while being allowed to slowly warm to room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Protocol for Route 2: Nitration of Cyclopropyl Phenyl Ketone

Step 2a: Synthesis of Cyclopropyl Phenyl Ketone

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL) are added.[5] The mixture is cooled in an ice bath to 0-5 °C. Cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) is added dropwise over 30 minutes, keeping the temperature below 10 °C.[5] The reaction is then allowed to warm to room temperature and heated under reflux for 3 hours.[5] After cooling, the mixture is carefully poured onto crushed ice (200 g) and concentrated hydrochloric acid (50 mL). The product is extracted with an organic solvent, washed, dried, and concentrated to yield crude cyclopropyl phenyl ketone.[5]

Step 2b: Nitration of Cyclopropyl Phenyl Ketone

-

Preparation of Nitrating Agent: In a flask cooled to 0 °C, fuming nitric acid (4.2 mL, 0.1 mol) is added slowly to acetic anhydride (10.2 g, 0.1 mol), maintaining the temperature below 10 °C to prepare acetyl nitrate in situ.[5]

-

Nitration: Cyclopropyl phenyl ketone (14.6 g, 0.1 mol) is dissolved in acetic anhydride (50 mL) in a separate flask and cooled to 0 °C.[5] The prepared acetyl nitrate solution is added dropwise, maintaining the reaction temperature between 0-5 °C.[5] The mixture is stirred at this temperature for 2 hours.

-

Work-up and Purification: The reaction mixture is poured onto crushed ice. The product is extracted with dichloromethane, and the combined organic extracts are washed with water, 5% sodium bicarbonate solution, and brine.[5] After drying and concentration, the resulting crude product, a mixture of ortho, meta, and para isomers, is purified by column chromatography to isolate this compound.

Protocol for Route 3: Cyclopropanation of (E)-1-(3-nitrophenyl)prop-2-en-1-one

Step 3a: Synthesis of (E)-1-(3-nitrophenyl)prop-2-en-1-one

In a suitable solvent such as ethanol, 3-nitroacetophenone (e.g., 1.0 equivalent) and an aqueous solution of formaldehyde (e.g., 1.1 equivalents of a 37% solution) are mixed. A catalytic amount of a base, such as a 10% sodium hydroxide solution, is added dropwise with stirring.[2] The reaction is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the 3-nitrochalcone precursor.

Step 3b: Corey-Chaykovsky Cyclopropanation

-

Ylide Formation: Trimethylsulfoxonium iodide (e.g., 1.1 equivalents) is dissolved in dry dimethyl sulfoxide (DMSO). A strong base, such as sodium hydride (e.g., 1.1 equivalents), is added portion-wise under an inert atmosphere, and the mixture is stirred at room temperature for approximately one hour to form the sulfur ylide (dimethyloxosulfonium methylide).

-

Cyclopropanation: A solution of (E)-1-(3-nitrophenyl)prop-2-en-1-one (1.0 equivalent) in dry DMSO or THF is added dropwise to the ylide solution at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the key reactions described. Please note that yields are highly dependent on specific reaction conditions, scale, and purification efficiency.

Table 1: Synthesis of Acyl Chloride and Ketone Precursors

| Reaction | Starting Material | Reagent | Product | Typical Yield (%) | Reference |

| Acid Chloride Formation | 3-Nitrobenzoic Acid | Thionyl Chloride | 3-Nitrobenzoyl Chloride | >90 | [8] |

| Friedel-Crafts Acylation | Benzene, Cyclopropanecarbonyl Chloride | AlCl₃ | Cyclopropyl Phenyl Ketone | ~85-95 | [5] |

| Claisen-Schmidt Condensation | 3-Nitroacetophenone, Formaldehyde | NaOH | (E)-1-(3-nitrophenyl)prop-2-en-1-one | Variable | [2] |

Table 2: Key C-C Bond Forming Reactions for Final Product

| Reaction Type | Substrate | Reagent | Product | Typical Yield (%) | Key Considerations | Reference |

| Organocuprate Acylation | 3-Nitrobenzoyl Chloride | Lithium Dicyclopropylcuprate | This compound | 60-80 (estimated) | Avoids over-addition; requires anhydrous conditions. | [3][4] |

| Nitration | Cyclopropyl Phenyl Ketone | HNO₃ / Ac₂O | Mixture of o, m, p isomers | Variable for meta | Requires chromatographic separation. | [5] |

| Corey-Chaykovsky | (E)-1-(3-nitrophenyl)prop-2-en-1-one | Dimethyloxosulfonium methylide | This compound | 60-85 | 1,4-conjugate addition of the ylide. | [6][7] |

Visualizations

The following diagrams illustrate the logical workflows for the described synthetic routes.

Caption: Workflow for Route 1: Acylation via an Organocuprate Reagent.

Caption: Workflow for Route 2: Nitration of Cyclopropyl Phenyl Ketone.

Caption: Workflow for Route 3: Cyclopropanation of a Chalcone Precursor.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. benchchem.com [benchchem.com]

- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 8. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of Cyclopropyl(3-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl(3-nitrophenyl)methanone, a member of the aryl cyclopropyl ketone family, is a chemical compound of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a strained cyclopropyl ring conjugated to a carbonyl group and an electron-withdrawing nitrophenyl moiety, imparts unique reactivity and potential for diverse chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental data and methodologies relevant to researchers in the field.

Chemical and Physical Properties

This compound is a solid at room temperature. While extensive experimental data for this specific isomer is limited in publicly available literature, the following tables summarize its known and predicted properties.

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 5680-51-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉NO₃ | [1][2][3] |

| Molecular Weight | 191.186 g/mol | [1][2] |

| Physical Property | Value | Reference |

| Appearance | Solid | [5] |

| Melting Point | 73-74 °C (346-347 K) | [6] |

| Boiling Point | Data not available | |

| Solubility | Moderately soluble in common organic solvents. | [7] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, 13C NMR data has been reported.

| 13C NMR Chemical Shifts (CDCl₃, ppm) | Reference |

| 12.58, 17.51, 122.68, 126.99, 130.07, 133.84, 138.99, 148.30, 198.41 | [6] |

-

¹H NMR: Would show characteristic signals for the cyclopropyl protons (typically in the upfield region) and the aromatic protons of the 3-nitrophenyl group (in the downfield region), with splitting patterns dictated by their coupling.

-

IR Spectroscopy: Would exhibit strong absorption bands for the carbonyl group (C=O) stretching vibration (typically around 1680-1700 cm⁻¹) and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Fragmentation patterns would likely involve cleavage of the bonds adjacent to the carbonyl group, leading to fragments corresponding to the cyclopropylcarbonyl cation and the 3-nitrophenyl cation.

Synthesis and Purification

The primary method for the synthesis of this compound involves the nitration of cyclopropyl phenyl ketone. This reaction typically yields a mixture of ortho, meta, and para isomers, with the meta isomer being a major product.

Experimental Protocol: Nitration of Cyclopropyl Phenyl Ketone[6][8]

Materials:

-

Cyclopropyl phenyl ketone

-

Fuming nitric acid

-

Acetic anhydride

-

Light petroleum ether

-

Ethanol

Procedure:

-

Preparation of Acetyl Nitrate (Nitrating Agent): In a flask cooled to 0 °C, slowly add fuming nitric acid to acetic anhydride with stirring. Maintain the temperature below 10 °C during the addition. This in-situ preparation should be performed with caution in a well-ventilated fume hood.

-

Nitration Reaction: In a separate flask, dissolve cyclopropyl phenyl ketone in acetic anhydride and cool the solution to 0 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add the prepared acetyl nitrate solution dropwise to the solution of cyclopropyl phenyl ketone, maintaining the reaction temperature between 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the ratio of isomers. A typical crude product mixture contains approximately 59% meta, 38% ortho, and 3% para isomers.[6]

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.

-

Purification:

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude mixture of nitro isomers.

-

Triturate the crude product with light petroleum ether to afford a mass of white crystals.

-

Recrystallize the solid from absolute ethanol to obtain pure this compound.

-

Caption: Workflow for the synthesis and purification of this compound.

Reactivity

The chemical reactivity of this compound is governed by the interplay of its three key functional components: the cyclopropyl ring, the carbonyl group, and the nitro group.

-

Cyclopropyl Ring: The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions.[7] This reactivity is further enhanced by the electron-withdrawing nature of the adjacent nitrophenyl ketone moiety, which polarizes the C-C bonds of the ring and makes it more electrophilic. Ring-opening can be initiated by nucleophiles, acids, or photochemical methods.[8]

-

Carbonyl Group: The ketone moiety can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol or reactions with various nucleophiles. The electrophilicity of the carbonyl carbon is increased by the electron-withdrawing effect of the 3-nitrophenyl group.[7]

-

Nitro Group: The nitro group is a versatile functional handle that can be reduced to an amine, providing a route to a variety of other derivatives. This transformation can often be achieved selectively without affecting the cyclopropyl ring.[7]

Caption: Key reactive sites of this compound.

Biological Activity

There is currently no specific information available in the searched literature regarding the biological activity or the involvement in signaling pathways of this compound. However, compounds containing nitroaromatic and cyclopropyl motifs are known to exhibit a wide range of biological activities. The presence of these functional groups suggests that this compound could be a candidate for biological screening in various therapeutic areas.

Safety Information

While a specific safety data sheet for this compound was not retrieved, data for a structurally related compound, (4-chloro-3-nitrophenyl)(cyclopropyl)methanone, indicates that it is harmful if swallowed and may cause skin sensitization.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

This compound is a synthetically accessible compound with a rich and versatile chemical reactivity profile. The presence of the strained cyclopropyl ring, the electrophilic carbonyl group, and the reducible nitro group makes it a valuable intermediate for the synthesis of more complex molecules. While detailed experimental and biological data are still limited, this guide provides a solid foundation of its known chemical properties and methodologies for its preparation and handling, serving as a useful resource for researchers in organic synthesis and drug development. Further investigation into its spectroscopic characterization and biological activities is warranted to fully explore its potential.

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. CYCLOPROPYL-(3-NITRO-PHENYL)-METHANONE | 5680-51-3 [chemicalbook.com]

- 5. (4-Amino-3-nitrophenyl) cyclopropyl ketone | C10H10N2O3 - BuyersGuideChem [buyersguidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cyclopropyl(3-nitrophenyl)methanone (CAS Number: 5680-51-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyclopropyl(3-nitrophenyl)methanone, a niche chemical compound with potential applications in synthetic chemistry and drug discovery. While specific biological data for this molecule is limited in publicly accessible literature, its structural motifs—a cyclopropyl group, a ketone linker, and a nitroaromatic ring—are prevalent in many biologically active compounds. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via the nitration of cyclopropyl phenyl ketone, and includes key experimental data such as 13C NMR. Furthermore, this guide explores the potential significance of its structural components in the context of drug development and outlines a conceptual framework for investigating its biological activity.

Core Compound Properties

This compound is an organic compound featuring a cyclopropyl ring and a 3-nitrophenyl group attached to a central carbonyl moiety.

| Property | Value | Source |

| CAS Number | 5680-51-3 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO₃ | [1][2] |

| Molecular Weight | 191.186 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Cyclopropyl m-nitrophenyl ketone | |

| Appearance | White solid (Triturated with light petroleum ether) |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the electrophilic nitration of cyclopropyl phenyl ketone. This reaction typically yields a mixture of ortho, meta, and para isomers, from which the desired meta isomer must be separated.

Synthesis of the Precursor: Cyclopropyl Phenyl Ketone

The precursor, cyclopropyl phenyl ketone, can be synthesized via a Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL).

-

Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours. The evolution of HCl gas should be observed.

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 10% HCl (50 mL), water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopropyl phenyl ketone.

Nitration of Cyclopropyl Phenyl Ketone to Yield this compound

The following protocol is a general method for the nitration of aromatic ketones and has been adapted for the synthesis of the title compound. The specific procedure by Kolb et al. (1984), as cited in related literature for this synthesis, could not be retrieved.

Experimental Protocol: Nitration

-

Preparation of Nitrating Agent: In a flask cooled to 0 °C, cautiously and slowly add fuming nitric acid (4.2 mL, 0.1 mol) to acetic anhydride (10.2 g, 0.1 mol). Maintain the temperature below 10 °C during the addition to prepare acetyl nitrate in situ. This step should be performed with extreme caution in a fume hood.

-

Nitration Reaction: In a separate 250 mL flask, dissolve cyclopropyl phenyl ketone (14.6 g, 0.1 mol) in acetic anhydride (50 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add the prepared acetyl nitrate solution dropwise to the solution of cyclopropyl phenyl ketone, maintaining the reaction temperature between 0-5 °C.

-

Reaction Time: Stir the reaction mixture at 0-5 °C for 2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.

-

Extraction: Extract the mixture with a suitable organic solvent, such as dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of nitro isomers.

-

Purification: The desired this compound can be separated from the ortho and para isomers via column chromatography on silica gel, followed by trituration with light petroleum ether to afford a white solid.

Experimental Data

Spectroscopic Data

A key piece of experimental data for the characterization of this compound is its 13C NMR spectrum.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 198.41 |

| C-NO₂ | 148.30 |

| C-C=O | 138.99 |

| CH (ipso) | 133.84 |

| CH | 130.07 |

| CH | 126.99 |

| CH | 122.68 |

| CH | 17.51 |

| CH₂ | 12.58 |

Note: Data obtained from a published X-ray analysis of cyclopropyl m-nitrophenyl ketone.

Relevance in Drug Discovery and Development

While no specific biological activities have been reported for this compound, its constituent chemical motifs are of significant interest in medicinal chemistry.

The Role of the Cyclopropyl Group

The cyclopropyl group is a "bioisostere" often incorporated into drug candidates to:

-

Enhance Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes.[4]

-

Improve Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target.[3]

-

Modulate Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity and aqueous solubility, which are critical parameters for pharmacokinetic properties.[3]

The Significance of the Nitroaromatic Moiety

Nitroaromatic compounds exhibit a broad spectrum of biological activities.[5] The nitro group is a strong electron-withdrawing group that can:

-

Act as a Pharmacophore: In many antimicrobial agents, the nitro group is reduced in vivo to generate reactive nitrogen species that are toxic to pathogens.[5]

-

Modulate Receptor Binding: The electronic nature of the nitro group can influence hydrogen bonding and other non-covalent interactions with biological targets.

-

Serve as a Synthetic Handle: The nitro group can be readily reduced to an amine, providing a point for further chemical modification and the generation of compound libraries for structure-activity relationship (SAR) studies.

The Ketone Linker

The ketone group serves as a rigid linker between the cyclopropyl and 3-nitrophenyl moieties. It can participate in hydrogen bonding with biological targets and its carbonyl carbon is an electrophilic center that could potentially be involved in covalent interactions.

Potential Signaling Pathways and Therapeutic Targets (Conceptual)

Given the lack of specific biological data, the following represents a conceptual framework for investigating the potential biological activity of this compound based on the properties of its structural components.

Potential areas for investigation include:

-

Antimicrobial Activity: Due to the presence of the nitroaromatic group, the compound could be screened for activity against various bacterial and parasitic strains. Assays would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The mechanism could involve reduction of the nitro group by microbial nitroreductases.

-

Enzyme Inhibition: The compound could be tested against panels of enzymes, such as kinases, phosphatases, or proteases, where the cyclopropyl and nitrophenyl groups might confer binding specificity.

-

Receptor Binding: Screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors could identify potential interactions.

Conclusion

This compound is a readily synthesizable compound with structural features that are highly relevant to modern drug discovery. While its specific biological profile remains to be elucidated, this technical guide provides a solid foundation for its chemical synthesis and characterization. The conceptual framework for exploring its biological activity, based on the known roles of its constituent motifs, offers a roadmap for future research into the potential therapeutic applications of this and related molecules. Further investigation is warranted to unlock the full potential of this compound in medicinal chemistry and drug development programs.

References

- 1. scielo.br [scielo.br]

- 2. Nitration - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Alpha-nitro ketone as an electrophile and nucleophile: synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Cyclopropyl(3-nitrophenyl)methanone molecular weight and formula

An In-depth Technical Guide on Cyclopropyl(3-nitrophenyl)methanone

This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [1][2][3] |

| Molecular Weight | 191.186 g/mol | [1][2] |

| Monoisotopic Mass | 191.058243149 Da | [1] |

| CAS Number | 5680-51-3 | [1][4][5] |

Molecular Structure

The structural formula of a compound is pivotal in understanding its chemical reactivity, physical properties, and biological interactions. The diagram below illustrates the two-dimensional structure of this compound, highlighting the arrangement of its constituent atoms and functional groups.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are typically found in peer-reviewed scientific literature or patents. Researchers seeking to utilize this compound are advised to consult such resources for specific, validated methodologies. The synthesis may involve the Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride, though specific reaction conditions, purification techniques, and analytical characterization methods would be detailed in the primary literature.

References

Spectroscopic Analysis of Cyclopropyl(3-nitrophenyl)methanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopropyl(3-nitrophenyl)methanone (CAS No. 5680-51-3).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties:

Spectroscopic Data

The following sections present the tabulated spectroscopic data for this compound. While ¹³C NMR data has been experimentally reported, the ¹H NMR, IR, and MS data are predicted based on the known chemical structure and spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[4]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.60 | s | 1H | H-2 (Aromatic) |

| ~8.40 | d | 1H | H-4 (Aromatic) |

| ~8.20 | d | 1H | H-6 (Aromatic) |

| ~7.70 | t | 1H | H-5 (Aromatic) |

| ~2.80 | m | 1H | CH (Cyclopropyl) |

| ~1.20 | m | 2H | CH₂ (Cyclopropyl) |

| ~1.00 | m | 2H | CH₂ (Cyclopropyl) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 198.41 | C=O (Ketone) |

| 148.30 | C-NO₂ (Aromatic) |

| 138.99 | C-3 (Aromatic) |

| 133.84 | C-6 (Aromatic) |

| 130.07 | C-5 (Aromatic) |

| 126.99 | C-4 (Aromatic) |

| 122.68 | C-2 (Aromatic) |

| 17.51 | CH (Cyclopropyl) |

| 12.58 | CH₂ (Cyclopropyl) |

Citation for ¹³C NMR data: Yap, G. P. A., et al. (2017). Cyclopropyl m-nitrophenyl ketone. IUCrData, 2(2), x170145.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes, and is particularly useful for identifying functional groups.[5]

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~3000 - 2900 | Medium | C-H stretch (Cyclopropyl) |

| ~1700 | Strong | C=O stretch (Ketone) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1530 | Strong | N-O asymmetric stretch (Nitro) |

| ~1350 | Strong | N-O symmetric stretch (Nitro) |

| ~850 - 750 | Strong | C-H bend (Aromatic, meta-subst.) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.[6]

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 191 | High | [M]⁺ (Molecular ion) |

| 163 | Moderate | [M - CO]⁺ |

| 145 | Moderate | [M - NO₂]⁺ |

| 119 | Moderate | [C₇H₅O]⁺ |

| 104 | High | [C₇H₄O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

| 69 | High | [C₄H₅O]⁺ (Cyclopropylcarbonyl cation) |

| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (Thin Film): As this compound is a solid, dissolve a small amount in a volatile solvent like dichloromethane. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) ionization is a common method for this type of molecule.

-

Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[6]

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. CYCLOPROPYL-(3-NITRO-PHENYL)-METHANONE | 5680-51-3 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. CYCLOPROPYL-(3-NITRO-PHENYL)-METHANONE | Orgasynth [orgasynth.com]

- 6. Methanone, (4-nitrophenyl)phenyl- [webbook.nist.gov]

- 7. Cyclopropyl phenyl ketone(3481-02-5) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of Cyclopropyl(3-nitrophenyl)methanone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of cyclopropyl(3-nitrophenyl)methanone, a compound of interest in contemporary drug discovery and chemical research. In the absence of publicly available experimental solubility data for this specific molecule, this document emphasizes the foundational principles and practical methodologies required to elucidate its solubility profile. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and actionable experimental protocols. The guide covers the physicochemical properties of the target compound, theoretical approaches to solubility prediction, a detailed experimental protocol for solubility determination, and essential safety considerations for handling nitroaromatic compounds.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No: 5680-51-3) is a small molecule featuring a cyclopropyl group attached to a ketone, which is in turn bonded to a 3-nitrophenyl ring.[1][2][3][4][5] The presence of the cyclopropyl moiety is of particular interest in medicinal chemistry. The cyclopropyl ring is a versatile functional group that can enhance metabolic stability, increase potency, and improve the permeability of drug candidates across the blood-brain barrier.[6][7] The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's electronic properties and potential interactions.

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development lifecycle. It impacts:

-

Synthesis and Purification: The choice of solvents for reaction, crystallization, and chromatography is dictated by the solubility of the compound and its impurities.

-

Formulation Development: Understanding solubility is fundamental to designing effective drug delivery systems, whether for oral, parenteral, or topical administration.

-

In Vitro and In Vivo Studies: The ability to prepare solutions of known concentrations is essential for accurate and reproducible biological assays.

Given the importance of these factors, a thorough understanding of the solubility of this compound is paramount for its successful application in research and development.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before embarking on solubility studies.

| Property | Value | Source |

| CAS Number | 5680-51-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₉NO₃ | [1][2][3][4][5] |

| Molecular Weight | 191.18 g/mol | [1][2][3][4][5] |

| Appearance | Not explicitly stated, likely a solid | |

| Storage | Sealed in a dry environment at 2-8°C | [8] |

Theoretical Framework for Solubility Prediction

While experimental determination remains the gold standard, theoretical models can provide valuable initial estimates of solubility, aiding in solvent selection and experimental design. The principle of "like dissolves like" is a useful qualitative guideline; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[9] For a more quantitative prediction, several computational models can be employed.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical properties, including solubility.[7][10][11][12] These models utilize molecular descriptors (e.g., molecular weight, surface area, number of hydrogen bond donors/acceptors) to predict solubility.[10] While powerful, the accuracy of a QSPR model depends on the quality and diversity of the training dataset. For a novel compound like this compound, a custom or highly generalized QSPR model would be necessary.

Hansen Solubility Parameters (HSP)

HSP theory offers a more nuanced approach by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.[1][2][13][14]

Each solvent and solute can be characterized by its three Hansen parameters. A solute is predicted to be soluble in a solvent if their HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius of the solute, dissolution is likely.[1][13]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility.[6][15][16][17] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. A key advantage of COSMO-RS is its ability to make predictions for a wide range of compounds and solvents without the need for experimental data for parameterization.[16][17]

Experimental Determination of Solubility

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[18] The following protocol provides a step-by-step guide for its application to this compound.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

-

Centrifuge (optional)

Experimental Workflow

The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

A calibration curve must be prepared using standard solutions of the compound at known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Hexane | 0.1 | ||

| e.g., Toluene | 2.4 | ||

| e.g., Dichloromethane | 3.1 | ||

| e.g., Acetone | 5.1 | ||

| e.g., Ethanol | 5.2 | ||

| e.g., Methanol | 6.6 | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 7.2 | ||

| e.g., Water | 10.2 |

Safety and Handling Considerations

This compound is a nitroaromatic compound and should be handled with appropriate safety precautions.

-

General Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[8][19][20][21][22] As a nitroaromatic compound, it should be stored away from strong acids, bases, and oxidizing agents.[21]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

The following diagram illustrates the logical relationship between hazard identification and control measures.

Caption: Hazard identification and control measures.

Conclusion

This technical guide has outlined a comprehensive approach to understanding and determining the solubility of this compound in organic solvents. While specific experimental data is not yet available in the public domain, the theoretical frameworks and detailed experimental protocol provided herein equip researchers with the necessary tools to generate this critical information. A systematic investigation of its solubility profile will undoubtedly facilitate the advancement of research and development efforts involving this promising molecule.

References

- 1. Solubility parameters (HSP) [adscientis.com]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. approcess.com [approcess.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hurawalhi.com [hurawalhi.com]

- 9. d-nb.info [d-nb.info]

- 10. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems | Semantic Scholar [semanticscholar.org]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 15. scispace.com [scispace.com]

- 16. scm.com [scm.com]

- 17. COSMO-RS - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. utsc.utoronto.ca [utsc.utoronto.ca]

- 20. weizmann.ac.il [weizmann.ac.il]

- 21. cedrec.com [cedrec.com]

- 22. youtube.com [youtube.com]

Purity Analysis of Cyclopropyl(3-nitrophenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Cyclopropyl(3-nitrophenyl)methanone. Due to the limited availability of specific analytical data for this compound, this guide synthesizes information from analogous structures, particularly aromatic nitro compounds and cyclopropyl ketones, to present robust and illustrative protocols. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, quality control, and drug development of related compounds, offering detailed experimental procedures, expected data, and a discussion of potential impurities.

Introduction

This compound is a ketone derivative containing a cyclopropyl group and a meta-substituted nitrophenyl ring. Its structural motifs are of interest in medicinal chemistry and materials science. Ensuring the purity of such compounds is critical for the reliability of research data and the safety and efficacy of potential pharmaceutical products. This guide outlines a multi-faceted approach to purity analysis, employing chromatographic and spectroscopic techniques to identify and quantify the target compound and any potential impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5680-51-3[1] |

| Molecular Formula | C₁₀H₉NO₃[1] |

| Molecular Weight | 191.18 g/mol [1] |

| Appearance | Expected to be a solid |

| Melting Point | Not reported, but related compounds like Cyclopropyl(4-methoxyphenyl)methanone have a melting point of 40-42 °C.[2] |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in common organic solvents like acetonitrile, methanol, dichloromethane, and ethyl acetate. |

Chromatographic Purity Analysis

Chromatographic methods are essential for separating the main compound from its impurities. HPLC and GC are the most common techniques for the analysis of non-volatile and volatile compounds, respectively.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the purity analysis of this compound due to its non-volatile nature and strong UV absorbance imparted by the nitrophenyl group. A reversed-phase HPLC method is generally suitable.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.[3]

-

Mobile Phase: A gradient or isocratic elution using a mixture of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 35 °C.

-

Detection: UV detection at 254 nm is a common wavelength for nitroaromatic compounds.[4] A photodiode array (PDA) detector can be used to obtain UV spectra for peak purity assessment.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

Table 2: Typical HPLC Parameters for Analysis of Aromatic Nitro Compounds

| Parameter | Typical Value/Condition |

| Column | Ascentis® Express Biphenyl, 10 cm x 2.1 mm, 2.7 µm or Cogent Phenyl Hydride™, 4.6 mm x 150 mm, 4 µm[4] |

| Mobile Phase | A: Water; B: Methanol (50:50, v/v) or A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient)[4] |

| Flow Rate | 0.5 - 1.0 mL/min[4] |

| Temperature | 35 °C |

| Detector Wavelength | 254 nm[4] |

Gas Chromatography (GC)

GC can be an alternative method for purity analysis, especially for identifying volatile or semi-volatile impurities. Given the nitro group, a detector with high sensitivity for nitrogen-containing compounds, such as a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD), is recommended. GC coupled with Mass Spectrometry (GC-MS) is particularly powerful for impurity identification.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a more polar column for nitroaromatics.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Table 3: Typical GC Parameters based on EPA Method 8091 for Nitroaromatics

| Parameter | Typical Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |

| Injector | Split/Splitless, 250 °C |

| Temperature Program | Initial 80 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min |

| Carrier Gas | Helium, 1 mL/min |

| Detector | Mass Spectrometer (or ECD/NPD) |

Spectroscopic Purity Analysis

Spectroscopic techniques provide information about the chemical structure and can be used to confirm the identity of the main component and to detect impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. Both ¹H and ¹³C NMR should be performed. The presence of impurities can be detected by signals that do not correspond to the main compound. Quantitative NMR (qNMR) can be used for accurate purity determination with an internal standard.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the 3-nitrophenyl group (typically in the range of 7.5-8.5 ppm), the methine proton of the cyclopropyl group (alpha to the carbonyl, around 2.5-3.0 ppm), and the methylene protons of the cyclopropyl ring (typically in the upfield region, around 1.0-1.5 ppm).

-

¹³C NMR: The spectrum should display a signal for the carbonyl carbon (around 195-205 ppm), signals for the aromatic carbons (120-150 ppm), and signals for the cyclopropyl carbons (methine around 15-25 ppm and methylenes around 10-20 ppm).[5][6]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~198 |

| Aromatic CH (C2) | ~8.7 | ~125 |

| Aromatic CH (C4) | ~8.3 | ~128 |

| Aromatic CH (C5) | ~7.6 | ~130 |

| Aromatic CH (C6) | ~8.1 | ~135 |

| Aromatic C-NO₂ (C3) | - | ~148 |

| Aromatic C-CO (C1) | - | ~138 |

| Cyclopropyl CH | ~2.7 | ~20 |

| Cyclopropyl CH₂ | ~1.2, ~1.0 | ~12 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

-

Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full structural assignment. For quantitative analysis, use a suitable internal standard with a known purity and a long relaxation delay.

Potential Impurity Profile

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. A common synthetic route is the Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride.

Table 5: Potential Impurities in this compound

| Impurity Name | Structure | Potential Origin |

| Nitrobenzene | C₆H₅NO₂ | Unreacted starting material |

| Cyclopropanecarbonyl chloride | C₄H₅ClO | Unreacted starting material |

| Cyclopropyl(2-nitrophenyl)methanone | C₁₀H₉NO₃ | Isomeric by-product from Friedel-Crafts acylation |

| Cyclopropyl(4-nitrophenyl)methanone | C₁₀H₉NO₃ | Isomeric by-product from Friedel-Crafts acylation |

| 1,3-Dinitrobenzene | C₆H₄N₂O₄ | Potential by-product under harsh nitrating conditions if the synthesis involves nitration of cyclopropyl phenyl ketone. |

Note: Friedel-Crafts reactions on strongly deactivated rings like nitrobenzene are generally difficult and may require harsh conditions, which can lead to more by-products.[2][7]

Visualizations

Workflow for Purity Analysis

Caption: General workflow for the purity analysis of this compound.

Potential Impurity Profile

References

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. agilent.com [agilent.com]

- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Cyclopropyl(3-nitrophenyl)methanone as a medical intermediate

An In-depth Technical Guide to Cyclopropyl(3-nitrophenyl)methanone as a Medical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 5680-51-3) is a specialized chemical intermediate whose value in medicinal chemistry is intrinsically linked to its role as a precursor.[1][2][3] While not typically a final drug substance, it serves as a critical building block for introducing the (3-aminophenyl)(cyclopropyl)methanone scaffold into more complex molecules. The presence of the nitro group, while posing synthetic challenges, is a strategic feature, allowing for its reduction to a versatile primary amine. This guide provides a comprehensive overview of its synthesis, core application, and the mechanistic principles governing its use, offering field-proven insights for its practical application in drug discovery and development.

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

In modern medicinal chemistry, the cyclopropyl group is a highly valued substituent. Its rigid, three-membered ring structure imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group is often used to block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.

When combined with an aminophenyl ketone framework, the cyclopropyl ketone moiety becomes a powerful and versatile scaffold for building a diverse range of potential therapeutic agents. The primary challenge, however, lies in the efficient synthesis of these building blocks. This compound represents a key solution to this challenge, serving as a stable precursor that can be reliably converted into the desired aminophenyl derivative at a late stage of a synthetic sequence.

Physicochemical Properties and Characterization

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 5680-51-3 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO₃ | [1][3] |

| Molecular Weight | 191.186 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Storage Temp. | 2-8°C | [4] |

Standard analytical techniques for confirming the identity and purity of this intermediate include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectra would show characteristic signals for the cyclopropyl protons, the aromatic protons of the 3-nitrophenyl ring, and the carbonyl stretch in the IR spectrum.

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound is not straightforward. The substitution pattern of the phenyl ring presents significant regioselectivity challenges. Understanding these challenges is key to appreciating the choice of synthetic route.

The Challenge of Direct Synthesis: Friedel-Crafts Acylation

The most direct conceptual route, a Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride, is mechanistically unviable.[5] The nitro group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic aromatic substitution.[6][7][8] The Lewis acid catalyst (e.g., AlCl₃) would complex with the nitro group, further deactivating the ring and preventing the reaction.[7]

Caption: Failed Friedel-Crafts Acylation of Nitrobenzene.

A Viable Two-Step Pathway: Acylation Followed by Nitration

A more practical, albeit challenging, approach involves a two-step sequence: the Friedel-Crafts acylation of benzene to form cyclopropyl phenyl ketone, followed by the nitration of this intermediate.[9]

Caption: Two-step synthesis of the target compound.

Protocol 1: Synthesis of Cyclopropyl Phenyl Ketone (Precursor) [9]

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL).

-

Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours.

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

Extraction: Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash successively with 10% HCl, water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter and concentrate under reduced pressure to obtain the crude cyclopropyl phenyl ketone.[10]

Protocol 2: Nitration of Cyclopropyl Phenyl Ketone [9][11]

-

Preparation of Nitrating Agent (Caution): In a flask cooled to 0 °C, slowly add fuming nitric acid (4.2 mL, 0.1 mol) to acetic anhydride (10.2 g, 0.1 mol). Maintain the temperature below 10 °C during this in-situ preparation of acetyl nitrate.

-

Nitration Reaction: In a separate 250 mL flask, dissolve cyclopropyl phenyl ketone (14.6 g, 0.1 mol) in acetic anhydride (50 mL). Cool the solution to 0 °C.

-

Addition: Slowly add the prepared acetyl nitrate solution dropwise to the ketone solution, maintaining the reaction temperature between 0-5 °C.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by pouring it into ice water. Extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: The resulting crude product is a mixture of ortho, meta, and para isomers. The desired meta-isomer, this compound, must be isolated via column chromatography or fractional crystallization. This purification step is critical and often presents the most significant challenge in the overall synthesis.

Core Application: Reduction to the Key Amino Intermediate

The primary and most crucial application of this compound is its conversion to (3-aminophenyl)(cyclopropyl)methanone. The amino group is a versatile functional handle for subsequent chemical transformations, such as amide bond formation, sulfonylation, or diazotization, enabling the construction of complex drug candidates.

References

- 1. Page loading... [guidechem.com]

- 2. CYCLOPROPYL-(3-NITRO-PHENYL)-METHANONE | 5680-51-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CYCLOPROPYL-(3-NITRO-PHENYL)-METHANONE | Orgasynth [orgasynth.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Cyclopropyl phenyl ketone 97 3481-02-5 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Nitration of Cyclopropyl Phenyl Ketone and Its Isomeric Products

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the direct nitration of cyclopropyl phenyl ketone, a process that yields a mixture of ortho, meta, and para-nitro isomers. Direct nitration presents significant challenges in achieving high regioselectivity, often resulting in the desired para isomer as a minor product, making this route less viable for targeted large-scale synthesis of that specific isomer.[1] However, it serves as a practical method for obtaining a mixture of isomers for research and development purposes.[1] This document details the experimental protocols, summarizes the quantitative outcomes, and outlines the methodologies for isomer separation.

Introduction and Reaction Overview

Cyclopropyl phenyl ketone is a versatile chemical intermediate.[2] Its nitration is a classic example of electrophilic aromatic substitution on a benzene ring bearing a complex substituent. The substituent, a cyclopropylcarbonyl group, exerts competing electronic effects. The carbonyl group is deactivating and meta-directing, while the adjacent cyclopropyl group is known to be activating and ortho, para-directing through its ability to stabilize adjacent positive charges.

The nitration of cyclopropyl phenyl ketone typically employs a nitrating agent such as acetyl nitrate, prepared in situ from fuming nitric acid and acetic anhydride.[1][3] The reaction results in a mixture of nitro isomers, with the meta and ortho products often forming in significant amounts, while the para isomer is generally a minor component.[1][4] This lack of regioselectivity makes the isolation of a single, pure isomer challenging and inefficient for large-scale production.[1]

Reaction Mechanism and Isomer Distribution

The electrophilic attack of the nitronium ion (NO₂⁺) on the aromatic ring of cyclopropyl phenyl ketone leads to the formation of different isomers. The directing influence of the cyclopropylcarbonyl substituent is a key factor in determining the product distribution.

Caption: Logical relationship of competing directing effects in the nitration of cyclopropyl phenyl ketone.

Experimental Protocols

The following protocols are based on established procedures for the nitration of cyclopropyl phenyl ketone.[1][3][5]

Preparation of Nitrating Agent (Acetyl Nitrate in situ)

This preparation should be performed with extreme caution in a cooled flask.

-

In a flask cooled to 0 °C in an ice bath, slowly add fuming nitric acid (4.2 mL, 0.1 mol) to acetic anhydride (10.2 g, 0.1 mol).[5]

-

Maintain the temperature below 10 °C during the addition.[5]

-

The resulting solution is acetyl nitrate, which is used immediately in the next step.

Nitration of Cyclopropyl Phenyl Ketone

-

In a separate 250 mL flask, dissolve cyclopropyl phenyl ketone (14.6 g, 0.1 mol) in acetic anhydride (50 mL).[5]

-

Cool the solution to 0 °C in an ice bath.[5]

-

Slowly add the prepared acetyl nitrate solution dropwise to the cyclopropyl phenyl ketone solution, ensuring the reaction temperature is maintained between 0-5 °C.[5]

-

Stir the reaction mixture at 0-5 °C for 2 hours.[5]

Work-up and Extraction

-

Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring to quench the reaction.[5]

-

Extract the product with an organic solvent such as dichloromethane (3 x 75 mL).[5]

-

Combine the organic extracts and wash with water (100 mL), followed by a 5% sodium bicarbonate solution until effervescence ceases, and finally with brine (100 mL).[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a crude mixture of nitro isomers.[5]

Caption: Experimental workflow for the nitration of cyclopropyl phenyl ketone and isomer purification.

Quantitative Data

The direct nitration of cyclopropyl phenyl ketone yields a mixture of isomers. Quantitative data from the literature is summarized below. It is important to note that the exact isomer ratios can be sensitive to reaction conditions.

| Parameter | Value | Reference |

| Starting Material | Cyclopropyl Phenyl Ketone | [3] |

| Nitrating Agent | Acetyl nitrate (from fuming HNO₃ & Ac₂O) | [3] |

| Crude Product Yield | 87.2% | [3] |

| Isomer Composition | A mixture of ortho, meta, and para isomers. | [1][4] |

| The ortho product constituted 30% of one reported mixture. | [3] | |

| The meta isomer is often a significant product. | [3][4] | |

| The para isomer is typically a minor product. | [1] |

Isomer Separation and Purification

The separation of the resulting ortho, meta, and para isomers is a critical step to obtaining pure compounds. Due to the similar physical properties of the isomers, this often requires chromatographic techniques.

-

Column Chromatography : This is the most common method for separating the isomer mixture.[1][4] A silica gel stationary phase is typically used with a suitable eluent system, such as an ethyl acetate/hexane mixture, to resolve the different isomers.[6]

-

Fractional Crystallization/Trituration : This technique can be effective if there are significant differences in the solubility and crystalline nature of the isomers. One report indicates that trituration of the crude mixture with light petroleum ether, followed by recrystallization from absolute ethanol, afforded the pure meta isomer.[3]

-

Chemical Separation : An alternative strategy involves the selective chemical modification of one or more isomers. For instance, unhindered nitro groups (ortho and para) can be selectively reduced to anilines, which can then be separated from the more hindered isomers via acid-base extraction.[7] This method could potentially be adapted to isolate the meta-isomer.

Conclusion

The direct nitration of cyclopropyl phenyl ketone is a straightforward method for producing a mixture of its ortho, meta, and para-nitro derivatives. The reaction protocol is well-documented, but it suffers from poor regioselectivity, making it unsuitable for the targeted synthesis of the para-isomer on a large scale.[1] The process is, however, valuable for accessing the meta and ortho isomers, which are formed in significant quantities.[3][4] Effective purification of the desired isomer from the crude product mixture requires techniques such as column chromatography or fractional crystallization. Researchers seeking to utilize nitrated cyclopropyl phenyl ketone derivatives should consider these factors when planning their synthetic strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Cyclopropyl(3-nitrophenyl)methanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclopropyl(3-nitrophenyl)methanone, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic transformations and offer guidance for the preparation of this target molecule.

Introduction

Cyclopropyl ketones are important structural motifs in organic synthesis, serving as versatile intermediates for the construction of more complex molecular architectures. The presence of the strained cyclopropyl ring and the electrophilic carbonyl group allows for a variety of chemical transformations. Specifically, this compound, with its meta-substituted nitro group, is a key precursor for the synthesis of various pharmacologically active compounds. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and can be a handle for further functionalization, such as reduction to an amine.

This document details two primary synthetic routes for the preparation of this compound:

-

Nitration of Cyclopropyl Phenyl Ketone: A two-step sequence involving the Friedel-Crafts acylation of benzene followed by nitration of the resulting ketone. This method yields the desired meta-isomer as the major product.

-

Grignard Reaction of Cyclopropylmagnesium Bromide with 3-Nitrobenzoyl Chloride: A direct approach that forms the target molecule through the coupling of a Grignard reagent with an activated carboxylic acid derivative.

Protocol 1: Synthesis via Nitration of Cyclopropyl Phenyl Ketone

This synthetic strategy involves two key experimental stages: the synthesis of the precursor, cyclopropyl phenyl ketone, and its subsequent nitration to yield this compound.

Experimental Workflow: Nitration Route

Caption: Workflow for the synthesis of this compound via nitration.

Step 1: Synthesis of Cyclopropyl Phenyl Ketone

This procedure details the Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry benzene

-

Cyclopropanecarbonyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

10% HCl solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)